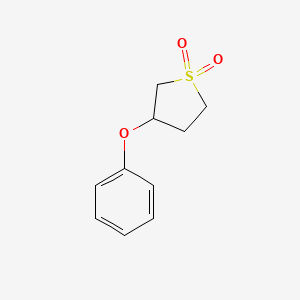
3-Phenoxytetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxytetrahydrothiophene 1,1-dioxide is a heterocyclic compound that belongs to the class of thiophene dioxides Thiophene dioxides are characterized by the presence of a sulfur atom in a five-membered ring, which is bonded to two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenoxytetrahydrothiophene 1,1-dioxide can be synthesized through the oxidation of tetrahydrothiophene derivatives. The most common reagents used for this oxidation include organic peracids such as peracetic acid, perbenzoic acid, m-chloroperbenzoic acid, and trifluoroperacetic acid . Dimethyldioxirane is also a useful reagent for this oxidation process . The reaction is typically carried out under neutral conditions, and the workup procedure is relatively simple as the dimethyldioxirane is converted into acetone .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of inorganic oxidizing agents such as sodium perborate (NaBO3·4H2O) in acetic acid (AcOH) or fluorine in water/acetonitrile (F2/H2O/CH3CN) to achieve better yields . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxytetrahydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its thiophene form.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the thiophene ring.
Cycloaddition: The compound can participate in Diels-Alder reactions as a dienophile or a diene.
Common Reagents and Conditions
Oxidation: Peracids (e.g., peracetic acid, m-chloroperbenzoic acid), dimethyldioxirane.
Reduction: Hydrogenation using transition metal catalysts.
Substitution: Nucleophiles such as amines or alkoxides.
Cycloaddition: Dienes or dienophiles in the presence of a catalyst or under thermal conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiophene derivatives.
Substitution: Substituted thiophene or phenoxy derivatives.
Cycloaddition: Cycloadducts with various ring sizes.
Scientific Research Applications
3-Phenoxytetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenoxytetrahydrothiophene 1,1-dioxide involves its ability to participate in various chemical reactions due to the presence of the sulfur dioxide group. This group can act as an electron-withdrawing moiety, making the compound a good Michael acceptor and dienophile . The compound can interact with molecular targets through nucleophilic addition or cycloaddition reactions, leading to the formation of new chemical bonds and the modulation of biological pathways .
Comparison with Similar Compounds
3-Phenoxytetrahydrothiophene 1,1-dioxide can be compared with other thiophene dioxides and related compounds:
Thiophene 1,1-dioxide: Similar in structure but lacks the phenoxy group, making it less versatile in certain reactions.
3-Phenylthiophene 1,1-dioxide: Contains a phenyl group instead of a phenoxy group, leading to different reactivity and applications.
3-Methylthiophene 1,1-dioxide: Contains a methyl group, which affects its electronic properties and reactivity.
Properties
Molecular Formula |
C10H12O3S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
3-phenoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C10H12O3S/c11-14(12)7-6-10(8-14)13-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
LALZVUZOCGQJGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-](/img/structure/B11940365.png)


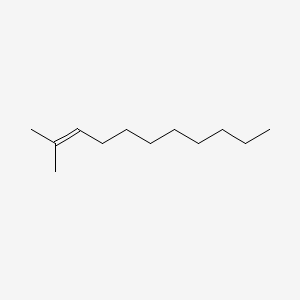




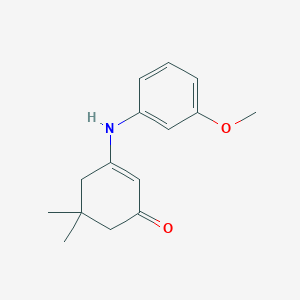
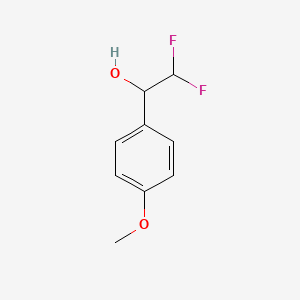

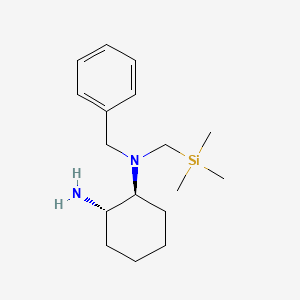

![1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene](/img/structure/B11940470.png)
